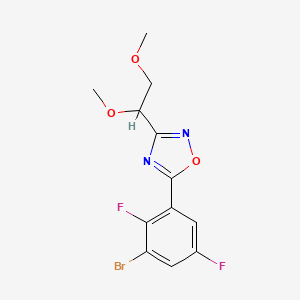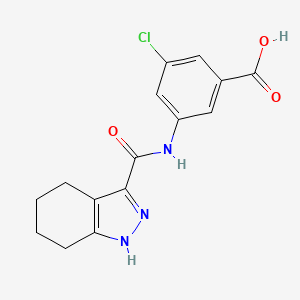![molecular formula C13H16ClNO5S B7450067 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid](/img/structure/B7450067.png)
3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid inhibits glutaminase, which is responsible for converting glutamine to glutamate. Glutamate is a precursor for the synthesis of several important molecules, including neurotransmitters and nucleotides. Cancer cells have a high demand for glutamine to support their rapid growth and proliferation. Inhibition of glutaminase by this compound leads to a depletion of glutamate and other downstream metabolites, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. In addition to its anti-tumor effects, this compound has been shown to have other physiological effects, such as reducing inflammation and improving insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, the effects of this compound may be dependent on the tumor microenvironment, which can vary between different types of cancer.
Orientations Futures
There are several potential future directions for the development of 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid and related compounds. One area of interest is the combination of this compound with other cancer therapies, such as immunotherapy and targeted therapy. Another area of interest is the development of more potent and selective glutaminase inhibitors. Finally, there is interest in exploring the potential applications of this compound in other disease contexts, such as metabolic disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid involves several steps, including the reaction of 3-chloro-4-aminobenzoic acid with ethyl 3-ethoxycyclobutyl-1-carboxylate, followed by the sulfonation of the resulting compound with chlorosulfonic acid. The final product is obtained by hydrolysis of the sulfonamide group with hydrochloric acid.
Applications De Recherche Scientifique
3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by this compound has been shown to induce cell death and inhibit tumor growth in preclinical models. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
3-chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-2-20-10-6-9(7-10)15-21(18,19)12-4-3-8(13(16)17)5-11(12)14/h3-5,9-10,15H,2,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXBUIYUOWNZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)NS(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N-(6-methylpyridazin-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide](/img/structure/B7449986.png)
![N-[(4-chlorophenyl)methyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7449990.png)
![N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2-azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7449991.png)
![7-[2-[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7449999.png)

![7-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B7450036.png)
![5-cyclopropyl-7-(difluoromethyl)-N-methyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450038.png)


![3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7450059.png)
![3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid](/img/structure/B7450061.png)
![(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7450066.png)
![1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7450074.png)
![Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450079.png)
